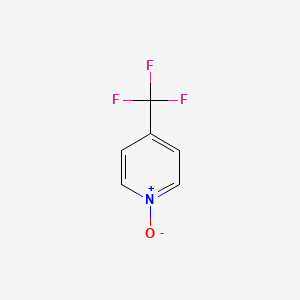

4-(Trifluoromethyl)pyridine 1-oxide

Description

BenchChem offers high-quality 4-(Trifluoromethyl)pyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)pyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-4-(trifluoromethyl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUUZHQOZHEULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276391 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22253-59-4 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine 1-oxide

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyridine 1-oxide, a pivotal reagent and building block in modern organic synthesis. The strategic placement of a trifluoromethyl group on the pyridine N-oxide scaffold imparts unique electronic properties that are highly valuable in medicinal chemistry, agrochemical research, and materials science. This document delves into the compound's fundamental physicochemical properties, provides detailed and validated synthetic protocols, explores its key applications with mechanistic insights, and outlines critical safety and handling procedures. The content is structured to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in advanced chemical synthesis.

Introduction: The Strategic Importance of Fluorinated N-Oxides

The incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern drug design and agrochemical development.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pharmacokinetic profile of bioactive compounds.[1][2] When this group is positioned on a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a privileged structure found in numerous approved pharmaceutical and agrochemical agents.[3][4]

4-(Trifluoromethyl)pyridine 1-oxide (CAS No. 22253-59-4 ) elevates the utility of the TFMP core by introducing an N-oxide functionality. This feature serves two primary purposes: it electronically modifies the pyridine ring, influencing its reactivity in synthetic transformations, and it acts as a potent functional handle for advanced chemical reactions. Notably, pyridine N-oxides have emerged as powerful reagents in photochemical processes, facilitating reactions such as direct trifluoromethylation under mild conditions.[5] This guide will explore the synthesis and practical application of this versatile compound, providing the technical depth required for its successful utilization in a research and development setting.

Physicochemical Properties

4-(Trifluoromethyl)pyridine 1-oxide is typically supplied as a white to off-white solid, and its stability under standard laboratory conditions makes it a reliable reagent.[6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 22253-59-4 | [7] |

| Molecular Formula | C₆H₄F₃NO | [7] |

| Molecular Weight | 163.10 g/mol | [6] |

| Appearance | White to yellow or off-white solid | [6] |

| Melting Point | 173-176 °C | [6] |

| Purity | Typically ≥95% | [7] |

| Storage | Room temperature, in an inert atmosphere | [6] |

| InChI Key | WDUUZHQOZHEULL-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The most direct and common method for preparing 4-(Trifluoromethyl)pyridine 1-oxide is through the N-oxidation of its parent heterocycle, 4-(Trifluoromethyl)pyridine. This transformation is a classic example of heteroatom oxidation, typically achieved using a peroxy acid.

Causality in Reagent Selection

The choice of oxidant is critical for achieving a high-yield, clean reaction. While various reagents can effect N-oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its commercial availability, relative stability, and excellent reactivity under mild conditions. The peroxy acid delivers an oxygen atom to the electron-rich pyridine nitrogen. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making the nitrogen less nucleophilic than that of unsubstituted pyridine. Consequently, a strong oxidant like m-CPBA is required to ensure efficient conversion. The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, which readily dissolves both the starting material and the reagent without participating in the reaction.

Step-by-Step Synthetic Protocol

This protocol is a self-validating system for the synthesis of 4-(Trifluoromethyl)pyridine 1-oxide.

Materials:

-

4-(Trifluoromethyl)pyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: Dissolve 4-(Trifluoromethyl)pyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled pyridine solution over 20-30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, cool the mixture again to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench the excess m-CPBA and the m-chlorobenzoic acid byproduct. Continue addition until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The bicarbonate washes remove acidic byproducts, ensuring a purer isolated product.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield pure 4-(Trifluoromethyl)pyridine 1-oxide.

Synthesis Workflow Diagram

Caption: Workflow for the N-oxidation of 4-(Trifluoromethyl)pyridine.

Key Application: Photochemical Trifluoromethylation

A state-of-the-art application of 4-(Trifluoromethyl)pyridine 1-oxide is its use in concert with trifluoroacetic anhydride (TFAA) to achieve direct trifluoromethylation of (hetero)arenes under photochemical conditions.[5] This method is highly valuable as it utilizes an inexpensive source of the CF₃ group and avoids the need for costly, specialized trifluoromethylating reagents.

Mechanistic Rationale

The process is initiated by the acylation of the pyridine N-oxide by TFAA. This forms an N-acyloxypyridinium intermediate. This intermediate can form an electron donor-acceptor (EDA) complex which, upon irradiation with visible light, undergoes a single-electron transfer (SET). This key step facilitates the decarboxylation of the trifluoroacetate moiety, generating a trifluoromethyl radical (•CF₃). The •CF₃ radical is a potent species for addition to electron-rich aromatic and heteroaromatic substrates. The use of an N-oxide is superior to other methods as it allows the reaction to proceed through a reductive pathway that is accessible with visible light, offering a milder and more scalable alternative to many transition-metal-catalyzed processes.[5]

Representative Experimental Protocol: Trifluoromethylation of Mesitylene

Materials:

-

Mesitylene (1.0 eq)

-

4-(Trifluoromethyl)pyridine 1-oxide (1.2 eq)

-

Trifluoroacetic anhydride (TFAA, 1.2 eq)

-

Acetonitrile (MeCN) as solvent

-

Photoreactor (e.g., equipped with blue LEDs)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add 4-(Trifluoromethyl)pyridine 1-oxide (1.2 eq) and the (hetero)arene substrate, such as mesitylene (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by the dropwise addition of trifluoroacetic anhydride (1.2 eq) at room temperature.

-

Photochemical Reaction: Place the sealed vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) with stirring for 2-6 hours. Monitor the reaction by GC-MS or LC-MS. Rationale: Continuous irradiation is necessary to promote the formation of the EDA complex and subsequent generation of the trifluoromethyl radical.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the solution with 1 N HCl, followed by saturated aqueous NaHCO₃ and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the trifluoromethylated product.

Logical Pathway Diagram

Caption: Key steps in the photochemical trifluoromethylation of arenes.

Safety, Handling, and Storage

Proper handling of 4-(Trifluoromethyl)pyridine 1-oxide is essential for laboratory safety. The compound is classified as an irritant. Users must consult the full Safety Data Sheet (SDS) before use.[8][9][10]

| Hazard Information | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9][10]

-

Handling: Avoid formation of dust and aerosols. Use spark-proof tools and take precautionary measures against static discharge.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat and sources of ignition.[6][9]

-

Disposal: Dispose of as special waste in accordance with local, regional, and national regulations.[8]

Conclusion

4-(Trifluoromethyl)pyridine 1-oxide is more than a simple derivative; it is a highly enabling chemical tool. Its synthesis from readily available starting materials is straightforward, and its physicochemical properties make it a convenient solid to handle and store. Its true value is realized in its application, particularly in modern photochemical methods that provide scalable and mild access to trifluoromethylated compounds. For researchers in drug discovery and process development, a thorough understanding of this reagent's properties, synthesis, and reactivity is crucial for leveraging its full potential to innovate and accelerate the creation of novel chemical entities.

References

-

4-(Trifluoromethyl)pyridine 1-oxide. Amerigo Scientific. [Link]

-

22253-59-4 | 4-Trifluoromethylpyridine N-oxide. Windhorse Tours. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-(Trifluoromethyl)pyridine | C6H4F3N. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. AFG Bioscience. [Link]

-

Douglas, J. J., et al. (2017). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central, National Institutes of Health. [Link]

-

Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

- Method for synthesizing 4-trifluoromethyl pyridine compound.

-

Safety Data Sheet. Angene Chemical. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, ACS Publications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FCKeditor - Resources Browser [windhorsetours.com]

- 7. 4-(Trifluoromethyl)pyridine 1-oxide - Amerigo Scientific [amerigoscientific.com]

- 8. afgsci.com [afgsci.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

Introduction: The Strategic Value of a Fluorinated N-Oxide

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine 1-oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-(Trifluoromethyl)pyridine 1-oxide is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF3) group imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are highly desirable in drug design.[1][2] The N-oxide functionality further modulates the electronic properties of the pyridine ring, serving as a versatile handle for subsequent chemical transformations and as a potential metabolic site. This guide provides a comprehensive overview of the compound's core properties, synthesis, key applications, and safe handling protocols, designed to support its effective use in a research and development setting.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[2] The trifluoromethyl group, in particular, is a privileged moiety due to its strong electron-withdrawing nature, metabolic stability, and ability to modulate properties like pKa and lipophilicity.[1] When appended to a pyridine scaffold—a structure prevalent in numerous pharmaceuticals and agrochemicals—the resulting trifluoromethylpyridine (TFMP) becomes a building block of high value.[3][4]

The further oxidation of the pyridine nitrogen to an N-oxide introduces another layer of chemical versatility. Pyridine N-oxides are valuable synthetic intermediates that can activate the pyridine ring for nucleophilic or electrophilic substitution, participate in deoxygenation reactions, and influence the molecule's solubility and pharmacokinetic profile. This guide focuses on the 4-substituted isomer, 4-(Trifluoromethyl)pyridine 1-oxide, a reagent that combines the benefits of both the CF3 group and the N-oxide functionality.

Physicochemical and Structural Properties

The fundamental properties of 4-(Trifluoromethyl)pyridine 1-oxide are summarized below. This data is essential for its use in quantitative experiments, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 163.1 g/mol | [5] |

| Exact Mass | 163.0245 g/mol | |

| Molecular Formula | C6H4F3NO | [5][6] |

| CAS Number | 22253-59-4 | [6] |

| Physical Appearance | White to off-white solid | [5] |

| Melting Point | 173-176 °C | [5] |

| InChI Key | WDUUZHQOZHEULL-UHFFFAOYSA-N | |

| Purity | Typically ≥95% | [6] |

Synthesis and Purification Workflow

The synthesis of 4-(Trifluoromethyl)pyridine 1-oxide is typically not a single-step process from simple precursors but rather a strategic oxidation of its parent pyridine. The causality behind this two-step approach lies in the robust methods available for synthesizing the trifluoromethylpyridine core, followed by a well-established and selective N-oxidation reaction.

Experimental Protocol: N-Oxidation of 4-(Trifluoromethyl)pyridine

This protocol describes a representative lab-scale synthesis. The choice of m-Chloroperoxybenzoic acid (m-CPBA) is based on its high selectivity for N-oxidation of pyridines and its compatibility with a wide range of functional groups. Dichloromethane (DCM) is an excellent solvent for both the starting material and the oxidant.

-

Reaction Setup: To a solution of 4-(Trifluoromethyl)pyridine (1.0 eq) in dichloromethane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add m-CPBA (1.2 eq, ~77% purity) portion-wise at 0 °C (ice bath).

-

Rationale: Portion-wise addition at reduced temperature helps to control the exothermic reaction and prevent potential side reactions.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and stir for 30 minutes. Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the m-chlorobenzoic acid byproduct until the aqueous layer is basic (pH > 8).

-

Rationale: The quenching and neutralization steps are critical for safety and for facilitating a clean extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography on silica gel to yield the pure 4-(Trifluoromethyl)pyridine 1-oxide.

-

Self-Validation: The purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, and melting point determination to ensure it meets the standards required for subsequent applications.

-

Applications in Research and Drug Development

The utility of 4-(Trifluoromethyl)pyridine 1-oxide stems from its dual chemical nature. It is both a stable, functionalized building block and a precursor to highly reactive species under specific conditions.

Building Block in Medicinal and Agrochemical Chemistry

The TFMP moiety is present in numerous bioactive compounds.[3][4] For instance, the HIV-1 medication Pifeltro and the herbicide Fusilade DX contain perfluoroalkylated pyridone structures, which can be derived from trifluoromethylpyridine precursors.[2] 4-(Trifluoromethyl)pyridine 1-oxide serves as a stable precursor for introducing this valuable pharmacophore into more complex molecular architectures.

Intermediate for Pyridine Ring Functionalization

The N-oxide group activates the pyridine ring for further chemical modification. For example, treatment with reagents like phosphorus oxychloride (POCl3) can lead to chlorination at the 2-position, providing a handle for subsequent cross-coupling reactions. This allows for the construction of more complex substituted pyridines that would be difficult to access directly.

Photochemical Generation of Trifluoromethyl Radicals

A cutting-edge application involves the use of pyridine N-oxides in combination with trifluoroacetic anhydride (TFAA) to generate trifluoromethyl radicals under photochemical conditions.[7] This system provides a scalable and cost-effective method for the direct trifluoromethylation of arenes and heteroarenes, a transformation of immense importance to the pharmaceutical industry.[7] In this context, 4-(Trifluoromethyl)pyridine 1-oxide can act as a component in these powerful C-H functionalization reactions.

Safety, Handling, and Storage

Proper handling of 4-(Trifluoromethyl)pyridine 1-oxide is essential to ensure laboratory safety. The following guidelines are based on data for the compound and structurally related chemicals.[8][9]

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety glasses or goggles.[8][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

First Aid:

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

-

If on Skin: Wash off with plenty of soap and water.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Long-term storage under an inert atmosphere is recommended to ensure stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8][10]

Conclusion

4-(Trifluoromethyl)pyridine 1-oxide is more than a simple chemical reagent; it is a strategic tool for researchers in organic synthesis and drug discovery. Its molecular weight of 163.1 g/mol belies a complex and highly useful chemical personality. By combining the powerful electronic and steric effects of a trifluoromethyl group with the versatile reactivity of an N-oxide, this compound provides a reliable pathway to novel bioactive molecules and serves as a key component in modern synthetic methodologies. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the laboratory.

References

- 4-Trifluoromethyl-pyridine 1-oxide | 22253-59-4. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from https://www.acints.com/products/JL-11J-001

- 4-(Trifluoromethyl)pyridine 1-oxide. (n.d.). Amerigo Scientific. Retrieved January 6, 2026, from https://www.amerigoscientific.com/4-trifluoromethyl-pyridine-1-oxide-22253-59-4-508544.html

- 4-(4-TRIFLUOROMETHYLPHENYL)PYRIDINE 1-OXIDE Property. (n.d.). Chemicalbook. Retrieved January 6, 2026, from https://www.chemicalbook.com/ProductChemicalPropertiesCB9771099_EN.htm

- Safety Data Sheet - 3-Bromo-5-(trifluoromethyl)pyridine. (2021, May 1). Angene Chemical. Retrieved January 6, 2026, from https://www.angene.com/msds/436799-33-6.pdf

- 4-(Trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved January 6, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/138055

- Safety Data Sheet - 2,3-Dichloro-5-(trifluoromethyl)pyridine. (2015, September 30). Fisher Scientific. Retrieved January 6, 2026, from https://www.fishersci.com/sds/AC241810000

- Applications of trifluoromethyl pyridine. (2024, July 17). Huimeng Bio-tech. Retrieved January 6, 2026, from https://www.huimengbio.

- Safety Data Sheet - 4-Iodo-3-(trifluoromethyl)pyridine. (n.d.). AK Scientific, Inc. Retrieved January 6, 2026, from https://www.aksci.com/sds/9396DA.pdf

- Safety Data Sheet - 5-Fluoro-2-(trifluoromethyl)pyridine. (n.d.). AFG Bioscience. Retrieved January 6, 2026, from https://www.afgbioscience.com/msds/936841-73-5.pdf

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023, June 28). Organic Letters - ACS Publications. Retrieved January 6, 2026, from https://pubs.acs.org/doi/10.1021/acs.orglett.3c01676

- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. (n.d.). PubMed Central. Retrieved January 6, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4961603/

- Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 6, 2026, from https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01659a

- Method for synthesizing 4-trifluoromethyl pyridine compound. (n.d.). Google Patents. Retrieved January 6, 2026, from https://patents.google.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 6, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299104/

- 22253-59-4 | 4-Trifluoromethylpyridine N-oxide. (n.d.). Windhorse Tours. Retrieved January 6, 2026, from https://www.windhorsetours.com/us/22253-59-4-4-trifluoromethylpyridine-n-oxide.html

- 4-(Trifluoromethyl)pyridine 97%. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/522910

- 4-Trifluoromethyl-pyridine 1-oxide. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from https://www.sigmaaldrich.com/US/en/product/acints/ac7h30368e56

- Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved January 6, 2026, from https://researchoutreach.

- A kind of preparation method of 4-trifluoromethyl nicotinic acid. (n.d.). Google Patents. Retrieved January 6, 2026, from https://patents.google.

Sources

- 1. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. FCKeditor - Resources Browser [windhorsetours.com]

- 6. 4-(Trifluoromethyl)pyridine 1-oxide - Amerigo Scientific [amerigoscientific.com]

- 7. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. aksci.com [aksci.com]

- 10. afgsci.com [afgsci.com]

4-(Trifluoromethyl)pyridine 1-oxide chemical structure

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine 1-oxide: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyridine 1-oxide, a pivotal heterocyclic building block in modern chemical research. The strategic placement of a strongly electron-withdrawing trifluoromethyl group on the pyridine N-oxide scaffold imparts unique electronic properties, significantly influencing its reactivity and utility. This document delves into the molecule's structural features, supported by spectroscopic principles, and outlines detailed protocols for its synthesis and purification. Furthermore, it explores the mechanistic basis of its reactivity, highlighting its role as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical attributes of this compound in their work.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

4-(Trifluoromethyl)pyridine 1-oxide is an aromatic heterocyclic compound. The structure consists of a pyridine ring that has been oxidized at the nitrogen atom to form an N-oxide. A trifluoromethyl (-CF3) group is substituted at the C4 position of the ring. The N-oxide functionality significantly alters the electronic distribution within the pyridine ring, while the -CF3 group acts as a powerful electron-withdrawing substituent.

-

IUPAC Name: 4-(Trifluoromethyl)pyridine 1-oxide

-

CAS Number: 22253-59-4[1]

-

Molecular Formula: C6H4F3NO[1]

-

Synonyms: 4-(Trifluoromethyl)pyridine N-oxide

The presence of the N-O bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a significant dipole moment. This feature, combined with the inductive effect of the -CF3 group, renders the C2 and C6 positions particularly electron-deficient and susceptible to nucleophilic attack.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C2/C6 and C3/C5 positions. Due to the deshielding effect of the N-oxide and the electron-withdrawing -CF3 group, these protons will appear at a lower field compared to pyridine itself. The protons at C2 and C6 (adjacent to the N-oxide) are expected to be the most deshielded.

-

¹³C NMR: The carbon spectrum will show distinct signals for the pyridine ring carbons. The C4 carbon attached to the -CF3 group will exhibit a quartet due to coupling with the three fluorine atoms. The C2 and C6 carbons are expected to be significantly downfield due to the influence of the adjacent N-oxide.

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic vibrations. A strong absorption band is expected around 1250-1350 cm⁻¹ corresponding to the N-O stretching vibration, which is a hallmark of pyridine N-oxides. Additionally, C-F stretching vibrations from the -CF3 group will appear as strong bands, typically in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (~163.1 g/mol ). Fragmentation patterns would likely involve the loss of oxygen from the N-oxide group and potentially the loss of fluorine or the entire -CF3 group.

Physicochemical Properties

The key physical and chemical properties of 4-(Trifluoromethyl)pyridine 1-oxide are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 163.1 g/mol | [2] |

| Appearance | White to yellow or off-white solid | [2] |

| Melting Point | 173-176 °C | [2] |

| Purity | ≥95% | [1] |

| InChI Key | WDUUZHQOZHEULL-UHFFFAOYSA-N | |

| Storage Temperature | Room temperature, under inert atmosphere | [2] |

Synthesis and Purification

Synthetic Pathways: The Logic of N-Oxidation

The most direct and common method for the preparation of 4-(Trifluoromethyl)pyridine 1-oxide is the N-oxidation of its parent heterocycle, 4-(trifluoromethyl)pyridine. This transformation is a cornerstone of heterocyclic chemistry.

Causality Behind Reagent Choice: The choice of an oxidizing agent is critical. Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are ideal for this transformation. The electrophilic oxygen of the peroxy acid is readily attacked by the lone pair of electrons on the basic nitrogen atom of the pyridine ring. This mechanism is efficient and generally provides high yields. The reaction is typically performed in an acidic medium, which can protonate the pyridine nitrogen, but the free base is the species that undergoes oxidation.[3]

Detailed Experimental Protocol: Synthesis via Peracetic Acid

This protocol is adapted from established procedures for pyridine N-oxidation.[3]

Objective: To synthesize 4-(Trifluoromethyl)pyridine 1-oxide from 4-(trifluoromethyl)pyridine.

Materials:

-

4-(Trifluoromethyl)pyridine (1.0 eq)

-

Peracetic acid (40% solution in acetic acid, 1.1 eq)

-

Glacial acetic acid (as solvent)

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-(trifluoromethyl)pyridine (1.0 eq) in glacial acetic acid.

-

Oxidant Addition: Cool the flask in an ice bath. Slowly add 40% peracetic acid (1.1 eq) dropwise, ensuring the internal temperature is maintained between 60-70°C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 70°C for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Continue addition until effervescence ceases.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(Trifluoromethyl)pyridine 1-oxide as a white or off-white solid.

Purification and Characterization Workflow

The logical flow from the completed reaction to a fully characterized, pure product is essential for ensuring the quality of the material for subsequent applications.

Caption: Workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-(Trifluoromethyl)pyridine 1-oxide is governed by the interplay between the electron-donating N-oxide group and the electron-withdrawing trifluoromethyl group.

Role of the N-Oxide Group

The N-oxide group is a unique functional group. While it withdraws electron density from the ring via induction, it can donate electron density through resonance, particularly to the C2, C4, and C6 positions. This resonance donation makes the ring more susceptible to electrophilic attack than the parent pyridine but, more importantly, it strongly activates the C2 and C6 positions for nucleophilic substitution.[4]

Role of the Trifluoromethyl Group

The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[5] Its strong inductive effect (-I) deactivates the entire ring towards electrophilic substitution and further enhances the electron deficiency at the C2 and C6 positions, making them prime targets for nucleophiles.

Key Reactions and Mechanistic Principles

The combined electronic effects make 4-(Trifluoromethyl)pyridine 1-oxide a valuable substrate for various functionalization reactions. For instance, it is an excellent precursor for introducing substituents at the C2 position. The N-oxide can be readily removed via deoxygenation (e.g., with PCl3 or H2) after functionalization to yield the desired 2-substituted 4-(trifluoromethyl)pyridine.

Sources

Synthesis Pathways for 4-(Trifluoromethyl)pyridine 1-oxide: A Senior Application Scientist's Perspective

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This uniquely potent substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among these scaffolds, the 4-(trifluoromethyl)pyridine moiety is of particular interest, and its N-oxide derivative, 4-(trifluoromethyl)pyridine 1-oxide, serves as a critical synthetic intermediate. The N-oxide functionality not only modulates the electronic properties of the pyridine ring but also acts as a versatile handle for further functionalization, particularly at the 2- and 4-positions, which are otherwise challenging to access.[1][2]

This guide provides an in-depth analysis of the primary synthetic strategies for preparing 4-(trifluoromethyl)pyridine 1-oxide. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, the rationale behind procedural choices, and a comparative analysis to empower researchers in selecting the optimal pathway for their specific research and development needs.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of 4-(trifluoromethyl)pyridine 1-oxide can be logically approached from two opposing, yet equally valid, directions. The choice between them is dictated by factors such as starting material availability, cost, scale, and the desired complexity of the overall synthetic campaign.

-

Pathway A: Post-Trifluoromethylation Oxidation. This strategy involves the direct oxidation of the commercially available 4-(trifluoromethyl)pyridine. It is the most linear and often the most direct route.

-

Pathway B: Pre-Oxidation Trifluoromethylation. This approach begins with the readily accessible pyridine 1-oxide, followed by the introduction of the trifluoromethyl group at the 4-position. This pathway leverages the unique reactivity of the N-oxide to direct the C-H functionalization.

Below, we dissect each pathway, providing the mechanistic rationale, detailed experimental protocols, and field-proven insights.

Pathway A: Direct Oxidation of 4-(Trifluoromethyl)pyridine

This is arguably the most straightforward synthesis, contingent on the availability of the starting material, 4-(trifluoromethyl)pyridine. The core of this method is the selective oxidation of the pyridine nitrogen, a nucleophilic center, to its corresponding N-oxide.

Causality and Mechanistic Insight

The lone pair of electrons on the pyridine nitrogen atom is susceptible to attack by electrophilic oxygen sources, such as peroxy acids.[3] The presence of the strongly electron-withdrawing CF₃ group at the 4-position deactivates the pyridine ring, making the nitrogen less nucleophilic than in unsubstituted pyridine. Consequently, this reaction often requires more forcing conditions or more potent oxidizing agents compared to the N-oxidation of electron-rich pyridines.[4] The general mechanism involves the transfer of an oxygen atom from the oxidant to the nitrogen.

Caption: General mechanism for the N-oxidation of 4-(trifluoromethyl)pyridine.

Key Oxidizing Systems

Several reliable systems can effect this transformation. The choice often depends on scale, cost, and safety considerations.

| Oxidizing Agent/System | Key Characteristics |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Highly effective, reliable, and commercially available. The primary drawback is the formation of the m-chlorobenzoic acid byproduct, which must be removed during workup.[5][6] |

| Hydrogen Peroxide / Acetic Acid | A classic, cost-effective method.[3][7] Generally requires heating and can be slower than m-CPBA. |

| Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) | A powerful system particularly suited for electron-deficient pyridines. The in-situ generation of peroxytrifluoroacetic acid is highly reactive.[4] |

Field-Proven Experimental Protocol: Oxidation with m-CPBA

This protocol is a robust and scalable method for the synthesis of 4-(trifluoromethyl)pyridine 1-oxide.

Materials:

-

4-(Trifluoromethyl)pyridine

-

m-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)pyridine (1.0 eq.) in dichloromethane (DCM, approx. 0.2-0.5 M).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2-1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Rationale: The reaction is exothermic; slow addition helps control the temperature and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously add saturated aqueous sodium sulfite solution to quench any remaining peroxy acid. Stir for 20-30 minutes.

-

Workup - Byproduct Removal: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2-3 times to remove m-chlorobenzoic acid), water, and finally brine. Trustworthiness: The basic wash is critical. The m-chlorobenzoic acid byproduct is acidic and will be extracted into the aqueous base, a crucial step for purification.[6]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product, often a white to off-white solid, can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary. The target N-oxide is a very polar compound.[8]

Pathway B: Trifluoromethylation of Pyridine 1-oxide

This strategy begins with pyridine 1-oxide, a readily available and inexpensive starting material, and introduces the CF₃ group directly onto the ring. This pathway is particularly valuable for creating analogues or when 4-(trifluoromethyl)pyridine is not a viable starting point.

Causality and Mechanistic Insight

The N-oxide group significantly alters the electronic landscape of the pyridine ring. It acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions, making them susceptible to electrophilic and radical attack.[9][10] This activation is the key principle that enables direct C-H trifluoromethylation. Radical trifluoromethylation is a common and effective strategy.

Caption: Key steps in the radical trifluoromethylation of pyridine 1-oxide.

Key Trifluoromethylating Systems

A variety of reagents have been developed to serve as sources for the trifluoromethyl radical or its synthetic equivalents.

| Reagent Class | Example(s) | Key Characteristics |

| Radical Sources | Langlois' Reagent (NaSO₂CF₃) [11][12], Trifluoroacetic Anhydride (TFAA) [13] | Generate the •CF₃ radical upon activation (e.g., with an oxidant or photochemically). These methods are often cost-effective and highly functional group tolerant. |

| Electrophilic Sources | Umemoto's Reagents [14][15], Togni's Reagents [9] | Powerful reagents that deliver an electrophilic "CF₃⁺" equivalent. They are highly effective but can be more expensive and require specific conditions. |

Field-Proven Experimental Protocol: Photochemical Trifluoromethylation with TFAA

This method, leveraging inexpensive trifluoroacetic anhydride (TFAA) as the CF₃ source, represents a scalable and modern approach.[13]

Materials:

-

Pyridine 1-oxide

-

Trifluoroacetic anhydride (TFAA)

-

Acetonitrile (MeCN) or another suitable solvent

-

Visible light source (e.g., blue LED strips)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine 1-oxide (1.0 eq.). Rationale: Pyridine 1-oxide is hygroscopic; dry conditions are important.[7][16]

-

Reagent Addition: Add the solvent (e.g., MeCN, to a concentration of ~0.4 M) followed by trifluoroacetic anhydride (TFAA, 2.0-2.5 eq.). The mixture may form a complex.

-

Photochemical Reaction: Irradiate the stirred solution with a visible light source (e.g., 4W blue LEDs) at room temperature. The reaction is driven by the photochemical activation of an electron donor-acceptor (EDA) complex formed between the N-oxide and TFAA.[13]

-

Reaction Monitoring: Monitor the reaction by ¹⁹F NMR or LC-MS. The reaction is typically complete within 3-12 hours.

-

Workup: Upon completion, add an internal standard (e.g., trifluorotoluene) for accurate yield determination by ¹⁹F NMR if desired.[13] Partition the reaction mixture between dichloromethane and 1 N HCl.

-

Extraction and Purification: Separate the organic phase, wash with saturated NaHCO₃ and brine, dry over sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel.

Comparative Analysis: Choosing the Right Pathway

The decision between Pathway A and Pathway B is a critical juncture in the experimental design process.

Caption: A logical flowchart to guide the selection of a synthetic pathway.

| Feature | Pathway A: Direct Oxidation | Pathway B: Trifluoromethylation of Pyridine 1-oxide |

| Starting Material | 4-(Trifluoromethyl)pyridine | Pyridine 1-oxide |

| Number of Steps | One step | One step |

| Key Reagents | m-CPBA, H₂O₂/AcOH | TFAA, Langlois' Reagent, Togni's/Umemoto's Reagents |

| Cost Profile | Dependent on the price of the starting material. Oxidants are generally inexpensive. | Starting material is very cheap. Cost is driven by the choice of trifluoromethylating agent. |

| Scalability | Generally good. m-CPBA oxidation has been demonstrated at kg-scale.[17] | Can be highly scalable, especially photochemical methods using inexpensive TFAA.[13] |

| Primary Challenge | Potential for sluggish reaction due to deactivated ring; removal of carboxylic acid byproduct. | Controlling regioselectivity (though 4-position is favored); cost and handling of some CF₃ reagents. |

| Best Suited For | Direct, rapid synthesis when the starting material is readily accessible. | Building the molecule from basic precursors; late-stage functionalization studies; large-scale synthesis where starting material cost is a driver. |

Conclusion

The synthesis of 4-(trifluoromethyl)pyridine 1-oxide is a well-established yet nuanced process, offering chemists two primary and robust strategic options. The direct oxidation of 4-(trifluoromethyl)pyridine (Pathway A) offers simplicity and speed, making it ideal for discovery chemistry when the precursor is available. Conversely, the direct trifluoromethylation of pyridine 1-oxide (Pathway B) provides flexibility, cost-effectiveness at scale, and a powerful platform for analogue synthesis from a common, inexpensive starting material. As a senior application scientist, my recommendation hinges on a thorough evaluation of project-specific goals: for rapid, small-scale synthesis, Pathway A is often preferred; for process development, large-scale campaigns, or library synthesis, the advantages of Pathway B become increasingly compelling. The continued development of more efficient and "green" C-H functionalization methods will undoubtedly further refine these powerful synthetic tools.

References

-

Langlois' Reagent: An Efficient Trifluoromethylation Reagent. SynOpen. [Link]

-

Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central. [Link]

-

Pyridine-N-oxide. Organic Syntheses Procedure. [Link]

-

Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Reagent of the month – November - Langlois reagent. SigutLabs. [Link]

-

Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Beilstein Journal of Organic Chemistry. [Link]

-

Pyridine N-Oxide-structure. ChemTube 3D. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters - ACS Publications. [Link]

-

The m-CPBA–NH₃(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development - ACS Publications. [Link]

-

A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. ResearchGate. [Link]

-

Trifluoromethylation of pyridine N‐oxide deriatives by using Togni's reagent... ResearchGate. [Link]

-

Pyridine-N-oxide. Wikipedia. [Link]

-

Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. ResearchGate. [Link]

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

-

Workup: mCPBA Oxidation. Department of Chemistry: University of Rochester. [Link]

-

How to dry pyridine N-oxide obtained commerically. Reddit. [Link]

-

Pyridine N-Oxides. Baran Lab - The Scripps Research Institute. [Link]

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemtube3d.com [chemtube3d.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. Workup [chem.rochester.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Trifluoromethyl-pyridine 1-oxide | 22253-59-4 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. baranlab.org [baranlab.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 13. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]

- 15. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. reddit.com [reddit.com]

- 17. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 4-(Trifluoromethyl)pyridine 1-oxide

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine 1-oxide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyridine 1-oxide, a heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic incorporation of a trifluoromethyl group at the 4-position of the pyridine N-oxide scaffold imparts a unique combination of electronic and steric properties, rendering it a valuable synthon for modern chemical research. This document details its fundamental physicochemical properties, established synthetic methodologies, characteristic reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in Heterocyclic Chemistry

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug design and materials science.[1] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[2] When appended to a pyridine N-oxide core, these effects are combined with the unique characteristics of the N-oxide functionality, which can enhance aqueous solubility, modulate electronic properties, and serve as a versatile synthetic handle.

4-(Trifluoromethyl)pyridine 1-oxide emerges as a key intermediate that leverages these synergistic effects. Its pyridine ring is activated by the N-oxide group for certain transformations, while the powerful electron-withdrawing nature of the -CF₃ group profoundly influences its reactivity and the properties of its derivatives.[3] This guide serves to consolidate the known physicochemical data, synthetic protocols, and applications of this important molecule, providing a foundational resource for its effective utilization in research and development.

Core Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. These parameters govern its behavior in reaction media, its interaction with biological systems, and its suitability for various applications.

Structural and Physical Data

A summary of the key identification and physical properties for 4-(Trifluoromethyl)pyridine 1-oxide is presented below.

| Property | Value | Source(s) |

| CAS Number | 22253-59-4 | [4][5] |

| Molecular Formula | C₆H₄F₃NO | [4] |

| Molecular Weight | 163.1 g/mol | [6] |

| Appearance | White to yellow or off-white solid | [6] |

| Melting Point | 173-176 °C | [6] |

| InChI Key | WDUUZHQOZHEULL-UHFFFAOYSA-N | |

| Purity | Typically ≥95% | [4] |

Electronic and Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of 4-(Trifluoromethyl)pyridine 1-oxide and its derivatives. While a comprehensive public spectral database is limited, ¹H NMR data for the parent compound, 4-(Trifluoromethyl)pyridine, shows characteristic signals for the aromatic protons, which would be similarly observed, albeit with different chemical shifts, in the N-oxide derivative.[8]

Synthesis and Chemical Reactivity

A deep understanding of a molecule's synthesis and reactivity is paramount for its effective application as a building block.

Synthesis Protocol: Oxidation of 4-(Trifluoromethyl)pyridine

The most direct and common route to 4-(Trifluoromethyl)pyridine 1-oxide is the oxidation of its parent pyridine, 4-(Trifluoromethyl)pyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Experimental Protocol: Oxidation using m-CPBA

-

Dissolution: Dissolve 4-(Trifluoromethyl)pyridine (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

-

Reagent Addition: Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-(Trifluoromethyl)pyridine 1-oxide.

Caption: Reactivity patterns of the 4-(CF₃)-pyridine 1-oxide ring.

Applications in Research and Drug Development

The unique physicochemical profile of 4-(Trifluoromethyl)pyridine 1-oxide makes it a valuable building block in several areas of chemical science.

-

Pharmaceuticals: Trifluoromethylpyridine moieties are key components in numerous approved drugs and clinical candidates. [9][10]The parent structure is found in insecticides like flonicamid. [11]As an N-oxide, the compound serves as a versatile intermediate for synthesizing more complex, biologically active molecules. The CF₃ group enhances metabolic stability and membrane permeability, while the N-oxide can improve the pharmacokinetic profile. [2]* Agrochemicals: The trifluoromethylpyridine scaffold is a well-established feature in modern agrochemicals, including herbicides and fungicides. [9][11]The stability and potent biological activity conferred by the trifluoromethyl group are highly desirable for developing effective crop protection agents.

-

Organic Synthesis: Beyond its role as a structural component, the molecule is employed as a reagent. For instance, its use in photochemical protocols for the trifluoromethylation of other organic substrates highlights its utility in developing novel synthetic methodologies. [1]

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: 4-(Trifluoromethyl)pyridine 1-oxide is classified as a warning-level hazard. It may be harmful if swallowed (H302), cause skin irritation (H315), cause eye irritation (H320), and may cause respiratory irritation (H335). * Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. Avoid breathing dust and vapors. * Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (4 to 8 °C). [5][6]

Conclusion

4-(Trifluoromethyl)pyridine 1-oxide stands as a testament to the power of strategic molecular design. By combining the robust metabolic stability and potent electronic influence of a trifluoromethyl group with the versatile reactivity and favorable physicochemical properties of a pyridine N-oxide, chemists have access to a powerful building block. Its established synthetic routes and diverse reactivity patterns open avenues for innovation in drug discovery, agrochemical development, and synthetic methodology. This guide provides the foundational knowledge required for scientists to confidently and effectively incorporate this valuable compound into their research programs.

References

-

PubChem. 4-(Trifluoromethyl)pyridine. National Center for Biotechnology Information.

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

-

ChemicalBook. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum.

-

Sigma-Aldrich. 4-Trifluoromethyl-pyridine 1-oxide.

-

ChemicalBook. 4-(4-TRIFLUOROMETHYLPHENYL)PYRIDINE 1-OXIDE Product Description.

-

ChemBK. 4-(Trifluoromethyl)pyridin-2-ol, 4-(Trifluoromethyl)pyridin-2(1H)-one.

-

De Gruyter. The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2.

-

Amerigo Scientific. 4-(Trifluoromethyl)pyridine 1-oxide.

-

McTeague, S. T., et al. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central.

-

Tsukamoto, M., & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

Organic & Biomolecular Chemistry. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. RSC Publishing.

-

Revathi, R., et al. Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone. PubMed Central.

-

Google Patents. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

-

Benchchem. 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine.

-

Hoffman Fine Chemicals. CAS 22253-59-4 | 4-Trifluoromethylpyridine N-oxide.

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.

-

ACS Publications. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters.

-

Ossila. 4-(Trifluoromethyl)-2-pyridone | CAS Number 50650-59-4.

-

Windhorse Tours. 22253-59-4 | 4-Trifluoromethylpyridine N-oxide.

-

ResearchGate. Trifluoromethylation of pyridine N-oxide deriatives by using Togni's reagent.

-

Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

Sigma-Aldrich. 4-Trifluoromethyl-pyridine 1-oxide (Chinese).

-

Sigma-Aldrich. 4-(Trifluoromethyl)pyridine 1-oxide.

Sources

- 1. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Trifluoromethyl)pyridine 1-oxide - Amerigo Scientific [amerigoscientific.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. FCKeditor - Resources Browser [windhorsetours.com]

- 7. 545396-52-9 CAS MSDS (4-(4-TRIFLUOROMETHYLPHENYL)PYRIDINE 1-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

4-(Trifluoromethyl)pyridine 1-oxide spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4-(Trifluoromethyl)pyridine 1-oxide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. 4-(Trifluoromethyl)pyridine 1-oxide is a key building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group and the pyridine N-oxide moiety. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the N-oxide functionality can modulate the electronic character and solubility of the parent pyridine. Accurate spectral analysis is the cornerstone of confirming the identity, purity, and structure of this and similar molecules.

This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(Trifluoromethyl)pyridine 1-oxide. The interpretation is grounded in fundamental principles and comparative data from analogous structures, offering a predictive yet robust framework for its characterization.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-(Trifluoromethyl)pyridine 1-oxide, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with poor solubility, DMSO-d₆ could be an alternative.[1][2]

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR because it is chemically inert, volatile (easily removed), and produces a single, sharp signal at 0 ppm that does not typically overlap with analyte signals. For ¹⁹F NMR, an external standard like CFCl₃ is often used.[3]

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of 4-(Trifluoromethyl)pyridine 1-oxide is expected to show two distinct signals corresponding to the two sets of magnetically non-equivalent protons on the pyridine ring.

-

Expected Chemical Shifts (δ): The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. The potent electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electron density of the ring. Protons ortho to the N-oxide (H-2 and H-6) are shifted downfield compared to pyridine itself. Protons meta to the N-oxide (H-3 and H-5) are also affected. The CF₃ group will further deshield the adjacent protons (H-3 and H-5).

-

Splitting Patterns (Multiplicity): The protons will exhibit coupling to their neighbors, resulting in a characteristic AX system (or more accurately, an AA'XX' system due to magnetic non-equivalence). We expect two doublets.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Trifluoromethyl)pyridine 1-oxide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 8.20 - 8.40 | Doublet (d) | ~6-7 |

| H-3, H-5 | 7.40 - 7.60 | Doublet (d) | ~6-7 |

Predicted in CDCl₃ at 400 MHz. These are estimated values based on data for similar pyridine N-oxides and trifluoromethylated pyridines.[4][5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the molecule, four distinct carbon signals are expected, plus the signal for the trifluoromethyl carbon.

-

Expected Chemical Shifts (δ):

-

C-4: This carbon, directly attached to the CF₃ group, will be significantly influenced by its electron-withdrawing nature and will also show coupling to the fluorine atoms.

-

C-2, C-6: These carbons are adjacent to the N-oxide and are expected to be deshielded.

-

C-3, C-5: These carbons are adjacent to the CF₃-bearing carbon and will also be deshielded.

-

CF₃ Carbon: The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

-

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Trifluoromethyl)pyridine 1-oxide

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2, C-6 | ~140 | Singlet |

| C-3, C-5 | ~125 | Quartet (⁴JCF ≈ 3-4 Hz) |

| C-4 | ~135 | Quartet (²JCF ≈ 30-35 Hz) |

| CF₃ | ~123 | Quartet (¹JCF ≈ 270-275 Hz) |

Predicted in CDCl₃ at 100 MHz. These are estimated values based on known substituent effects.[3][4]

¹⁹F NMR Spectroscopy: The Definitive Signal

¹⁹F NMR is the most direct method for confirming the presence of the trifluoromethyl group.[6]

-

Expected Chemical Shift (δ): The CF₃ group attached to an aromatic ring typically appears in a well-defined region of the spectrum. For a pyridine ring, the signal is expected between -60 and -65 ppm relative to CFCl₃.[6][7][8]

-

Multiplicity: Since there are no other fluorine atoms in the molecule, the ¹⁹F NMR spectrum will show a single, sharp singlet.

Table 3: Predicted ¹⁹F NMR Spectral Data for 4-(Trifluoromethyl)pyridine 1-oxide

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -63 to -65 | Singlet (s) |

Predicted in CDCl₃, referenced to CFCl₃ at 376 MHz.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Key Vibrational Modes: The IR spectrum of 4-(Trifluoromethyl)pyridine 1-oxide will be dominated by vibrations from the aromatic ring, the N-O bond, and the C-F bonds.

Table 4: Predicted Key IR Absorption Bands for 4-(Trifluoromethyl)pyridine 1-oxide

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| ~1600 - 1450 | Aromatic C=C and C=N ring stretching | Medium-Strong |

| ~1300 - 1200 | N-O stretch | Strong, Characteristic |

| ~1350 - 1100 | C-F stretches (asymmetric and symmetric) | Very Strong, Broad |

| ~900 - 675 | Aromatic C-H out-of-plane bending | Strong |

Trustworthiness of Assignments:

-

N-O Stretch: The N-O stretching vibration in pyridine N-oxides is a highly characteristic and strong band, typically found between 1200 and 1300 cm⁻¹.[9][10][11] Its exact position is sensitive to the electronic effects of other substituents.

-

C-F Stretches: The C-F stretching vibrations of a CF₃ group are typically very strong and appear in the 1350-1100 cm⁻¹ region, often as multiple strong bands.[6] This region can sometimes overlap with other fingerprint region absorptions but is usually distinguishable by its high intensity.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Expected Fragmentation Pattern: The molecular formula of 4-(Trifluoromethyl)pyridine 1-oxide is C₆H₄F₃NO, with a molecular weight of 163.1 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 163. This peak should be reasonably intense.

-

Key Fragments:

-

[M-O]⁺ (m/z = 147): A very common fragmentation pathway for N-oxides is the loss of an oxygen atom, leading to the corresponding pyridine radical cation. This is often a prominent peak.

-

[M-O-HCN]⁺ (m/z = 120): Following the loss of oxygen, the resulting 4-(trifluoromethyl)pyridine can lose HCN, a characteristic fragmentation of pyridine rings.

-

[CF₃]⁺ (m/z = 69): The trifluoromethyl cation is a stable fragment and is expected to be observed.

-

[M-CF₃]⁺ (m/z = 94): Loss of the trifluoromethyl radical would result in a fragment corresponding to the 4-pyridyl-N-oxide cation.

-

The fragmentation of trifluoromethyl-substituted heterocycles can be complex, but these represent the most logical and commonly observed pathways.[12][13]

Table 5: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment |

| 163 | [C₆H₄F₃NO]⁺ (Molecular Ion) |

| 147 | [C₆H₄F₃N]⁺ |

| 120 | [C₅H₄F₃]⁺ |

| 94 | [C₅H₄NO]⁺ |

| 69 | [CF₃]⁺ |

Conclusion

The comprehensive spectral analysis of 4-(Trifluoromethyl)pyridine 1-oxide relies on the synergistic interpretation of NMR, IR, and MS data. ¹⁹F NMR provides unambiguous confirmation of the trifluoromethyl group, while ¹H and ¹³C NMR elucidate the substitution pattern on the pyridine ring. IR spectroscopy confirms the presence of the characteristic N-O and C-F bonds, and mass spectrometry validates the molecular weight and reveals predictable fragmentation pathways. This guide provides a robust predictive framework for researchers to confidently identify and characterize this important chemical entity.

References

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.

-

Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. [Link]

-

Pitsevich, G., et al. (2014). Pyridine N-oxide/trichloroacetic acid complex in acetonitrile: FTIR spectra, anharmonic calculations and computations of 1-3D potential surfaces of O-H vibrations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 585-594. [Link]

-

Pyridine N-oxide/trichloroacetic acid complex in acetonitrile: FTIR spectra, anharmonic calculations and computations of 1-3D potential surfaces of O-H vibrations. ResearchGate. [Link]

-

Filarowski, A., et al. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. The Journal of Physical Chemistry B, 116(34), 10249-10263. [Link]

-

R. G. Cavell, R. C. Dobbie. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(1), 101-104. [Link]

-

Supporting Information for scientific paper. (n.d.). [Link]

-

Spectral Database for Organic Compounds (SDBS). Simon Fraser University Library. [Link]

-

Spectral Database for Organic Compounds. (n.d.). [Link]

-

Spectral Database for Organic Compounds. Bioregistry. [Link]

-

Spectral Database for Organic Compounds. Wikipedia. [Link]

-

Pyridine, 1-oxide. NIST WebBook. [Link]

-

Supporting Information: Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Royal Society of Chemistry. [Link]

-

Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]